molecular formula C6H13NO B12938564 (2R,3S)-2,3-Dimethylmorpholine

(2R,3S)-2,3-Dimethylmorpholine

Cat. No.: B12938564
M. Wt: 115.17 g/mol
InChI Key: LTJFPCBECZHXNS-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2,3-Dimethylmorpholine is a chiral morpholine derivative with two methyl groups attached to the second and third carbon atoms in the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-Dimethylmorpholine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a chiral catalyst to ensure the correct stereochemistry. For example, the reaction of a 2,3-dimethyl-1,4-dioxane with ammonia in the presence of a chiral catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-Dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the morpholine ring.

Scientific Research Applications

(2R,3S)-2,3-Dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-Dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Dimethylmorpholine: A diastereomer with different stereochemistry.

    (2S,3S)-2,3-Dimethylmorpholine: Another diastereomer with opposite stereochemistry.

    (2S,3R)-2,3-Dimethylmorpholine: A diastereomer with one chiral center inverted.

Uniqueness

(2R,3S)-2,3-Dimethylmorpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in applications where chiral specificity is crucial, such as in the synthesis of enantiomerically pure compounds .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R,3S)-2,3-dimethylmorpholine

InChI

InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

LTJFPCBECZHXNS-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@H](OCCN1)C

Canonical SMILES

CC1C(OCCN1)C

Origin of Product

United States

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